Benzylidene bis(dimethyldithiocarbamate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzylidene bis(dimethyldithiocarbamate) is an organosulfur compound with the molecular formula C13H18N2S4. It is known for its unique chemical structure, which includes a benzylidene group linked to two dimethyldithiocarbamate moieties. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzylidene bis(dimethyldithiocarbamate) can be synthesized through the reaction of benzaldehyde with dimethyldithiocarbamate under alkaline conditions. The reaction typically involves the use of sodium hydroxide (NaOH) as a base and acetone as a solvent. The reaction is carried out at a temperature of around 40°C for approximately 35 minutes .
Industrial Production Methods: Industrial production of benzylidene bis(dimethyldithiocarbamate) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of microwave-assisted synthesis has also been explored to enhance the efficiency and selectivity of the reaction .
Chemical Reactions Analysis
Types of Reactions: Benzylidene bis(dimethyldithiocarbamate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines .
Scientific Research Applications
Benzylidene bis(dimethyldithiocarbamate) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzylidene bis(dimethyldithiocarbamate) involves its ability to chelate metal ions, forming stable complexes. These complexes can inhibit the activity of metal-dependent enzymes, disrupting essential biological processes in microorganisms and cancer cells. The compound also exhibits antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative damage .
Comparison with Similar Compounds
N,N-Dimethyldithiocarbamate (DMDC): A potent copper-dependent antimicrobial agent.
Ethylene bis(dimethyldithiocarbamate): Used as a fungicide in agriculture.
Sodium N-benzyl-N-methyldithiocarbamate: Exhibits antimicrobial properties similar to benzylidene bis(dimethyldithiocarbamate).
Uniqueness: Benzylidene bis(dimethyldithiocarbamate) stands out due to its unique benzylidene group, which enhances its stability and reactivity compared to other dithiocarbamates. This structural feature also contributes to its diverse range of applications in various fields .
Properties
CAS No. |
49773-60-6 |
---|---|
Molecular Formula |
C13H18N2S4 |
Molecular Weight |
330.6 g/mol |
IUPAC Name |
[dimethylcarbamothioylsulfanyl(phenyl)methyl] N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C13H18N2S4/c1-14(2)12(16)18-11(19-13(17)15(3)4)10-8-6-5-7-9-10/h5-9,11H,1-4H3 |
InChI Key |
ADHMSYVDAOEEPZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)SC(C1=CC=CC=C1)SC(=S)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.